molecular formula C14H16ClN5O2S B4597393 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B4597393
M. Wt: 353.8 g/mol
InChI Key: SPIYFYOJVQWVIV-UHFFFAOYSA-N
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Description

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Scientific Research Applications

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl and acetamide groups. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct biological activities. Its triazole ring and sulfanyl group contribute to its potent antimicrobial and anticancer properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5O2S/c1-8-3-4-9(5-10(8)15)17-13(22)6-12-18-19-14(20(12)2)23-7-11(16)21/h3-5H,6-7H2,1-2H3,(H2,16,21)(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIYFYOJVQWVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NN=C(N2C)SCC(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(3-chloro-4-methylphenyl)acetamide

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